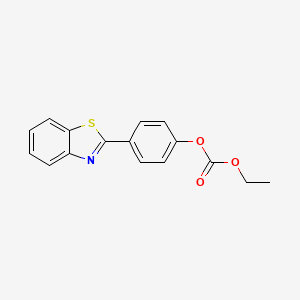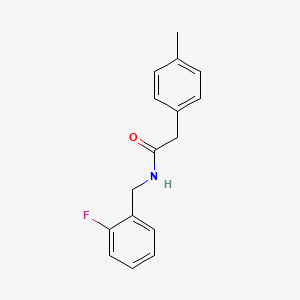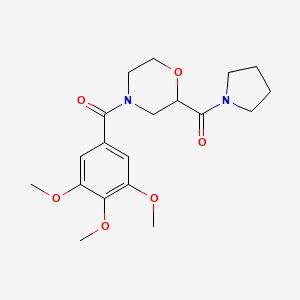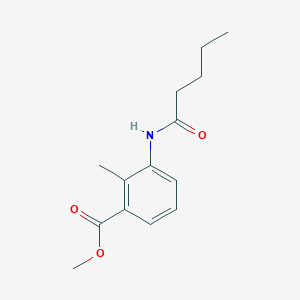
4-(1,3-benzothiazol-2-yl)phenyl ethyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-benzothiazol-2-yl)phenyl ethyl carbonate, also known as BZTC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BZTC belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 4-(1,3-benzothiazol-2-yl)phenyl ethyl carbonate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target cells. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of chitin synthase, an enzyme that is essential for fungal cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in different organisms. In humans, this compound has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and modulate the immune response. In plants, this compound has been shown to regulate plant growth and development, enhance stress tolerance, and improve crop yield.
实验室实验的优点和局限性
One of the main advantages of using 4-(1,3-benzothiazol-2-yl)phenyl ethyl carbonate in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities and can be stored for extended periods without degradation. However, one of the main limitations of using this compound is its potential toxicity and side effects. This compound can be harmful if ingested or inhaled, and caution should be taken when handling the compound.
未来方向
There are several future directions for research on 4-(1,3-benzothiazol-2-yl)phenyl ethyl carbonate. One area of interest is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the use of this compound as a plant growth regulator and pesticide. Additionally, the synthesis of this compound-based materials and polymers for various applications is an area of ongoing research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound exhibits diverse biological activities and has been extensively studied for its potential use in medicine, agriculture, and material science. Although the mechanism of action of this compound is not fully understood, it has been shown to exhibit various biochemical and physiological effects in different organisms. The future directions for research on this compound are promising, and further studies are needed to fully understand its potential applications.
合成方法
The synthesis of 4-(1,3-benzothiazol-2-yl)phenyl ethyl carbonate involves the reaction of 4-(1,3-benzothiazol-2-yl)phenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into this compound through a nucleophilic substitution reaction. The yield of the reaction is typically high, and the purity of the final product can be confirmed using various analytical techniques such as NMR and mass spectrometry.
科学研究应用
4-(1,3-benzothiazol-2-yl)phenyl ethyl carbonate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anticancer, antibacterial, and antifungal activities. In agriculture, this compound has been used as a plant growth regulator and pesticide. In material science, this compound has been used as a precursor for the synthesis of various polymers and materials.
属性
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)phenyl] ethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-2-19-16(18)20-12-9-7-11(8-10-12)15-17-13-5-3-4-6-14(13)21-15/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIYDZVOKRNGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5348486.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one](/img/structure/B5348494.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5348503.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B5348511.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5348523.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5348528.png)
![1-({4-methoxy-3-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)pyrrolidine](/img/structure/B5348541.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5348549.png)

![2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5348559.png)
![6-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5348570.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5348571.png)

